1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 2309629-87-4
VCID: VC7311596
InChI: InChI=1S/C5H6N2O2.ClH/c1-3-2-4(8)7(6)5(3)9;/h2H,6H2,1H3;1H
SMILES: CC1=CC(=O)N(C1=O)N.Cl
Molecular Formula: C5H7ClN2O2
Molecular Weight: 162.57

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

CAS No.: 2309629-87-4

Cat. No.: VC7311596

Molecular Formula: C5H7ClN2O2

Molecular Weight: 162.57

* For research use only. Not for human or veterinary use.

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride - 2309629-87-4

Specification

CAS No. 2309629-87-4
Molecular Formula C5H7ClN2O2
Molecular Weight 162.57
IUPAC Name 1-amino-3-methylpyrrole-2,5-dione;hydrochloride
Standard InChI InChI=1S/C5H6N2O2.ClH/c1-3-2-4(8)7(6)5(3)9;/h2H,6H2,1H3;1H
Standard InChI Key XDRBNORUEUXHFE-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C1=O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-amino-3-methylpyrrole-2,5-dione hydrochloride. Its molecular formula, C5H7ClN2O2\text{C}_5\text{H}_7\text{ClN}_2\text{O}_2, reflects the incorporation of a pyrrole ring substituted with amino and methyl groups, coupled with a hydrochloride counterion.

Structural Representation

The canonical SMILES notation for the compound is CC1=CC(=O)N(C1=O)N.Cl, which encodes the following features:

  • A pyrrole ring (five-membered heterocycle) with two ketone groups at positions 2 and 5.

  • A methyl group (-CH3_3) at position 3.

  • An amino group (-NH2_2) at position 1.

  • A hydrochloride salt formation via protonation of the amino group.

The InChIKey XDRBNORUEUXHFE-UHFFFAOYSA-N provides a unique identifier for computational database searches.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H7ClN2O2\text{C}_5\text{H}_7\text{ClN}_2\text{O}_2PubChem
Molecular Weight162.57 g/molPubChem
IUPAC Name1-amino-3-methylpyrrole-2,5-dione hydrochloridePubChem
Canonical SMILESCC1=CC(=O)N(C1=O)N.ClPubChem
InChIKeyXDRBNORUEUXHFE-UHFFFAOYSA-NPubChem

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves multistep reactions starting from pyrrole or maleic anhydride precursors. Key steps include:

  • Ring Formation: Cyclization of maleic anhydride derivatives to construct the pyrrole-2,5-dione core.

  • Substitution: Introduction of the methyl group at position 3 via alkylation or Friedel-Crafts reactions.

  • Amination: Incorporation of the amino group at position 1 using ammonia or amine reagents.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Optimization

Industrial-scale production emphasizes catalytic efficiency and solvent selection to maximize yield and purity. For example, Lewis acids such as aluminum chloride may accelerate cyclization, while controlled pH conditions prevent unwanted side reactions.

Physicochemical Properties and Reactivity

Reactive Sites

The pyrrole-2,5-dione core contains two electrophilic ketone groups, enabling participation in:

  • Nucleophilic Additions: Reaction with amines or thiols to form Schiff bases or thioether linkages.

  • Redox Reactions: Susceptibility to reduction (e.g., using NaBH4_4) to generate diols or oxidation to form epoxides.

Applications in Scientific Research

Synthetic Chemistry

This compound serves as a versatile building block for synthesizing heterocyclic derivatives. For instance, its amino group facilitates condensation reactions with carbonyl compounds to yield imines or hydrazones.

Biomedical Research

While direct therapeutic applications are prohibited due to regulatory restrictions, structural analogs of pyrrole-2,5-diones have been investigated for:

  • Antitumor Activity: Inhibition of tyrosine kinases involved in cancer cell proliferation.

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

Compound NameKey DifferencesPotential Applications
1-(2-Aminoethyl)maleimide hydrochlorideEthyl group substituentProtein conjugation studies
Indole-2,5-dione derivativesBenzene-fused heterocycleAntidepressant drug development

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